![molecular formula C11H15ClO2 B14393775 Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate CAS No. 89879-22-1](/img/structure/B14393775.png)
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl chloro(1-methylbicyclo[410]heptan-7-ylidene)acetate is a complex organic compound that belongs to the class of bicyclo[410]heptenes These compounds are known for their unique structural features, which include a bicyclic framework that can undergo various chemical transformations
准备方法
Synthetic Routes and Reaction Conditions
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloisomerization processes using advanced catalytic systems. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: Various nucleophiles can substitute the chloro group, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include a variety of substituted bicyclo[4.1.0]heptenes, which can be further utilized in organic synthesis and material science applications.
科学研究应用
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate exerts its effects involves the coordination of the bicyclic framework to metal species, initiating various chemical transformations. The molecular targets and pathways involved include the activation of the cyclopropyl ring and subsequent ring-opening reactions .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and material science.
1-Methylbicyclo[4.1.0]heptane: Another bicyclic compound with similar structural features.
Uniqueness
Methyl chloro(1-methylbicyclo[41
属性
CAS 编号 |
89879-22-1 |
|---|---|
分子式 |
C11H15ClO2 |
分子量 |
214.69 g/mol |
IUPAC 名称 |
methyl 2-chloro-2-(1-methyl-7-bicyclo[4.1.0]heptanylidene)acetate |
InChI |
InChI=1S/C11H15ClO2/c1-11-6-4-3-5-7(11)8(11)9(12)10(13)14-2/h7H,3-6H2,1-2H3 |
InChI 键 |
GSTKKMLENPTQCV-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCCC1C2=C(C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


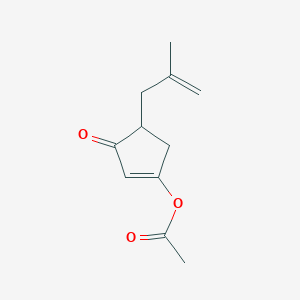
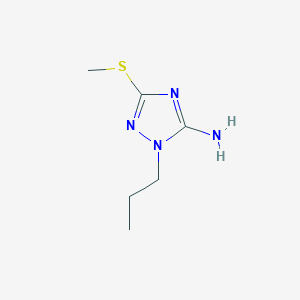
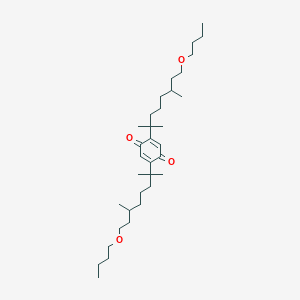
![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
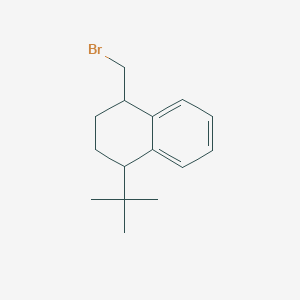

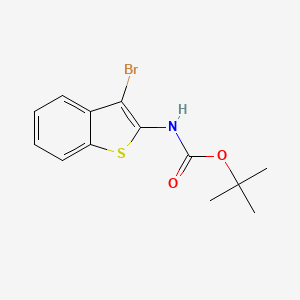
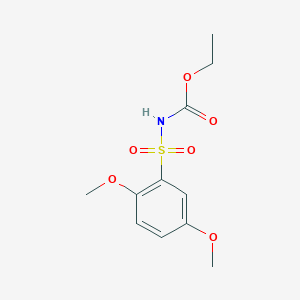
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
